N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide
Description
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide is a complex organic compound with a molecular formula of C24H25N3O4S2.
Properties
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]phenothiazine-10-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S2/c1-2-31-17-7-16-25-33(29,30)19-14-12-18(13-15-19)26-24(28)27-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)27/h3-6,8-15,25H,2,7,16-17H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPURQAEVBANLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide involves several steps. One efficient method is a green synthesis approach, which is operationally simple and environmentally friendly. This method involves the reaction of 4-sulfamoylphenyl derivatives with phenothiazine-10-carboxamide in ethanol at room temperature, yielding up to 90% . The reaction conditions are mild, and the process is designed to minimize environmental impact.
Chemical Reactions Analysis
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIn medicine, it is being explored for its potential antiviral properties, particularly against SARS-CoV-2 . Additionally, its unique structure makes it useful in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-10H-phenothiazine-10-carboxamide can be compared with other similar compounds, such as 10-phenyl-10H-phenothiazine and its derivatives. These compounds share a similar phenothiazine core but differ in their substituents, which can significantly affect their chemical properties and biological activities. The unique combination of the sulfamoyl and ethoxypropyl groups in this compound distinguishes it from other phenothiazine derivatives, potentially enhancing its efficacy and specificity in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
